molecular formula C11H14ClNO4S2 B12397533 ((3-Chlorophenyl)sulfonyl)-L-methionine

((3-Chlorophenyl)sulfonyl)-L-methionine

Cat. No.: B12397533
M. Wt: 323.8 g/mol
InChI Key: RUTVKXJQNPCTNU-JTQLQIEISA-N
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Description

((3-Chlorophenyl)sulfonyl)-L-methionine is a chemical compound that combines a sulfonyl group with an amino acid, methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Chlorophenyl)sulfonyl)-L-methionine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with L-methionine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

((3-Chlorophenyl)sulfonyl)-L-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

((3-Chlorophenyl)sulfonyl)-L-methionine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((3-Chlorophenyl)sulfonyl)-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ((3-Chlorophenyl)sulfonyl)leucine
  • ((3-Chlorophenyl)sulfonyl)alanine
  • ((3-Chlorophenyl)sulfonyl)glycine

Uniqueness

((3-Chlorophenyl)sulfonyl)-L-methionine is unique due to the presence of the methionine moiety, which imparts specific biochemical properties. Compared to other similar compounds, it may exhibit distinct reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H14ClNO4S2

Molecular Weight

323.8 g/mol

IUPAC Name

(2S)-2-[(3-chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H14ClNO4S2/c1-18-6-5-10(11(14)15)13-19(16,17)9-4-2-3-8(12)7-9/h2-4,7,10,13H,5-6H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

RUTVKXJQNPCTNU-JTQLQIEISA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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